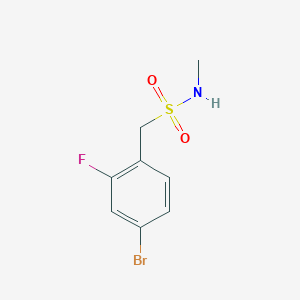

1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

Description

1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a methylmethanesulfonamide group attached to a 4-bromo-2-fluorophenyl ring.

Properties

Molecular Formula |

C8H9BrFNO2S |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 |

InChI Key |

GNCRUWWDUUUKQL-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to scale up the synthesis process efficiently .

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide is a chemical compound with a bromo and fluoro substitution on a phenyl ring, as well as a methanesulfonamide functional group. It belongs to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms gives it unique reactivity and potential interactions with biological targets.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly as a lead compound in drug discovery because of its biological activity against specific enzymes. It may also serve as an intermediate in the synthesis of more complex pharmaceutical agents.

As an Enzyme Inhibitor

Studies on similar compounds indicate that they can interact with protein tyrosine phosphatases, potentially leading to altered phosphorylation states of target proteins. This interaction could have significant implications for cellular signaling pathways involved in cancer progression and other diseases. The uniqueness of this compound lies in its specific combination of functional groups—particularly the methanesulfonamide moiety—which imparts distinct chemical properties and enhances its potential as an enzyme inhibitor compared to its analogs. This combination may lead to unique pharmacological profiles that are valuable in therapeutic contexts.

Use as an Intermediate

4-Bromo-2-chlorophenols can be produced by brominating a 2-chlorophenol in the presence of a compound of the formula III (R1, R2, R3, R4, and X substituents) . These 4-bromo-2-chlorophenols are valuable intermediates for producing insecticidal and acaricidal active substances, such as O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester and O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester .

PROTAC (Proteolysis-Targeting Chimera) applications

PROTACs are heterobifunctional molecules composed of two different ligands connected by a chemical linker: one ligand binds a target protein, and the other binds an E3 ubiquitin ligase . By bringing these two proteins into proximity, the E3 ligase can ubiquitinate the target protein, leading to its degradation via the proteasome . this compound may be used as a building block in the creation of ligands that bind target proteins.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 1-(4-bromo-2-hydroxyphenyl)-N-methylmethanesulfonamide | Contains hydroxyl group; different biological activity |

| 1-(4-bromo-2-chlorophenyl)-N-methylmethanesulfonamide | Contains chlorine instead of fluorine; similar reactivity |

| 4-bromo-2-fluoroaniline | Parent compound; lacks the methanesulfonamide group |

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (Br, F, NO₂): The bromo and fluoro substituents in the target compound reduce electron density on the phenyl ring, enhancing stability and resistance to oxidation compared to analogs like 1-(4-aminophenyl)-N-methylmethanesulfonamide (electron-donating NH₂) . The nitro group in N-(4-bromophenyl)-1-(4-nitrophenyl)methanesulfonamide further amplifies electron withdrawal, likely increasing acidity of adjacent protons .

- This contrasts with para-substituted analogs (e.g., 1-(4-chlorophenyl)-N-methylmethanesulfonamide), where steric effects are minimized .

Pharmacological Relevance

- Kinase Inhibition:

Sulfonamides with N-methylmethanesulfonamide groups, such as those in , show activity against focal adhesion kinase (FAK). The target compound’s bromo and fluoro substituents may enhance binding affinity in hydrophobic pockets of enzymes . - Antimicrobial and Antitumor Potential: Analogs like 1-(4-aminophenyl)-N-methylmethanesulfonamide are explored for antimicrobial activity, while electron-withdrawing groups in the target compound may improve metabolic stability in vivo .

Biological Activity

1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₈BrFNO₂S

- Molecular Weight : 292.13 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and certain bacterial enzymes, which can lead to antimicrobial effects. Additionally, the bromine and fluorine substituents may enhance the lipophilicity and bioavailability of the compound, potentially allowing it to cross cellular membranes more effectively.

Key Interactions:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase, which is crucial for regulating pH and fluid balance in tissues.

- Receptor Modulation : It could interact with various receptors involved in signaling pathways related to inflammation and pain.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study reported that similar compounds demonstrated effective inhibition against specific bacterial strains, suggesting that this compound may possess similar capabilities.

Case Study: Anticancer Properties

A notable investigation focused on the anticancer potential of this compound. In vitro assays indicated that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This was attributed to its ability to disrupt cellular signaling pathways critical for cancer cell survival.

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | Significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) observed. |

| Anticancer Assay | Induced apoptosis in resistant cancer cell lines, highlighting potential as a chemotherapeutic agent. |

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for future therapeutic applications. Preliminary studies indicate a moderate toxicity level in mammalian cells, necessitating further investigation into dose-response relationships and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.